

Application Notes: The Synthetic Utility of 2-Bromo-2-methylpropan-1-ol

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Compound of Interest

Compound Name: **2-Bromo-2-methylpropan-1-ol**

Cat. No.: **B3271752**

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Introduction

2-Bromo-2-methylpropan-1-ol (CAS No: 55376-31-3) is a versatile bifunctional organic compound that serves as a valuable building block in synthetic chemistry.^{[1][2]} Its structure, featuring a tertiary alkyl bromide and a primary alcohol, allows for a range of chemical transformations, making it a useful precursor in the synthesis of various organic molecules, including epoxides and aldehydes. The strategic placement of these functional groups offers chemists the ability to perform sequential reactions, building molecular complexity from a simple, commercially available starting material. These attributes make it a compound of interest for researchers, scientists, and professionals in drug development and discovery.^{[3][4]}

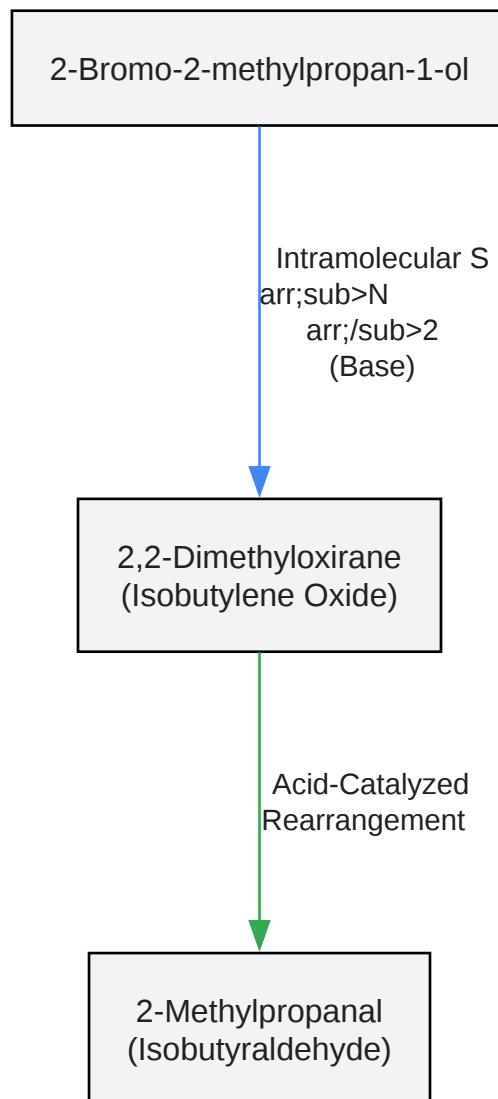
Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for **2-Bromo-2-methylpropan-1-ol** is provided below. This data is essential for proper handling, reaction planning, and safety assessment.

Property	Value	Reference
IUPAC Name	2-bromo-2-methylpropan-1-ol	[2]
CAS Number	55376-31-3	[2]
Molecular Formula	C ₄ H ₉ BrO	[2]
Molecular Weight	153.02 g/mol	[2]
Appearance	Combustible liquid	[2]
GHS Hazard Statements	H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[2]

Core Applications in Organic Synthesis

2-Bromo-2-methylpropan-1-ol is a classic halohydrin, a class of compounds uniquely suited for intramolecular reactions. The primary applications involve the formation of epoxides via an intramolecular S_n2 reaction and the subsequent rearrangement of the epoxide to form aldehydes.



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Caption: Key synthetic transformations of **2-Bromo-2-methylpropan-1-ol**.

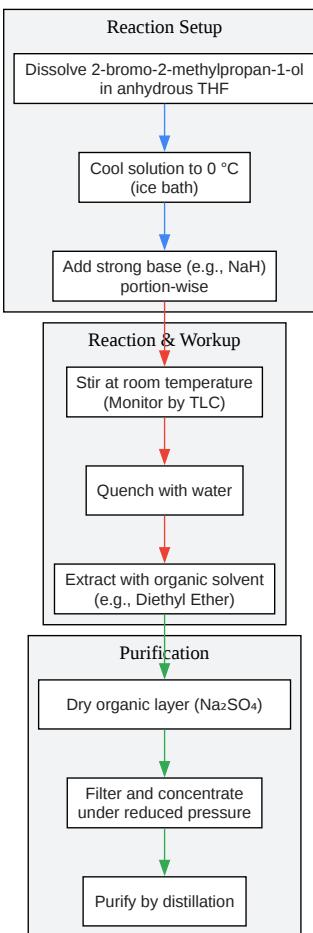
Application 1: Synthesis of 2,2-Dimethyloxirane (Isobutylene Oxide)

The proximity of the alcohol and the tertiary bromide allows for an efficient intramolecular Williamson ether synthesis. Treatment with a strong base deprotonates the hydroxyl group, forming an nucleophilic alkoxide. This nucleophilic alkoxide then readily attacks the adjacent carbon bearing the bromine atom in an intramolecular S_N2 fashion, displacing the bromide ion to form the stable three-membered epoxide ring.[5][6]

Parameter	Condition	Purpose
Reagent	Sodium Hydride (NaH) or Sodium Hydroxide (NaOH)	To deprotonate the alcohol, forming the nucleophilic alkoxide. [5]
Solvent	Aprotic solvent (e.g., THF, Diethyl Ether)	To facilitate the S_N2 reaction without interfering.
Temperature	0 °C to room temperature	To control the reaction rate and minimize side reactions.
Reaction Type	Intramolecular S_N2	To form the epoxide ring. [5] [6]

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic applications of **2-Bromo-2-methylpropan-1-ol**.



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Caption: General experimental workflow for epoxide synthesis.

Protocol 1: Synthesis of 2,2-Dimethyloxirane

This protocol details the base-mediated cyclization of **2-Bromo-2-methylpropan-1-ol**.

Materials:

- **2-Bromo-2-methylpropan-1-ol**
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, and condenser

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 equivalents).
- Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
- Add anhydrous THF to the flask to create a slurry.
- Cool the slurry to 0 °C using an ice bath.
- Dissolve **2-Bromo-2-methylpropan-1-ol** (1.0 equivalent) in anhydrous THF in a separate flask.
- Add the solution of **2-Bromo-2-methylpropan-1-ol** dropwise to the stirred NaH slurry over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
- Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .

- Filter the drying agent and carefully remove the solvent by distillation due to the volatility of the epoxide product.
- The crude 2,2-dimethyloxirane can be further purified by fractional distillation.

Application 2: Synthesis of 2-Methylpropanal (Isobutyraldehyde)

The epoxide formed in the previous step, 2,2-dimethyloxirane, can undergo an acid-catalyzed rearrangement to yield 2-methylpropanal, also known as isobutyraldehyde.^{[7][8]} This transformation is a type of pinacol rearrangement. Protonation of the epoxide oxygen makes it a good leaving group. The subsequent cleavage of a C-O bond forms a tertiary carbocation, which is then stabilized by a 1,2-hydride shift, leading to the formation of the aldehyde.

Protocol 2: Rearrangement to 2-Methylpropanal

This protocol describes the acid-catalyzed rearrangement of 2,2-dimethyloxirane.

Materials:

- 2,2-Dimethyloxirane (from Protocol 1)
- Dilute sulfuric acid (H_2SO_4) or a Lewis acid catalyst (e.g., $\text{BF}_3\cdot\text{OEt}_2$)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the crude 2,2-dimethyloxirane in anhydrous diethyl ether and place it in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.

- Slowly add a catalytic amount of dilute sulfuric acid or a Lewis acid like boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) to the stirred solution.
- Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC analysis. The reaction is typically rapid.
- Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is neutral or slightly basic.
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the drying agent and carefully remove the solvent by distillation.
- The resulting 2-methylpropanal can be purified by fractional distillation.[\[7\]](#)

Conclusion

2-Bromo-2-methylpropan-1-ol is a highly effective and versatile reagent in organic synthesis. Its ability to readily form epoxides, which can be further transformed into other valuable compounds like aldehydes, makes it an important tool for synthetic chemists. The protocols provided herein offer a foundation for researchers to utilize this building block in the creation of more complex molecules for applications in materials science, agrochemicals, and pharmaceutical development.

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